Fmoc-2-D-Pal-OH

Description

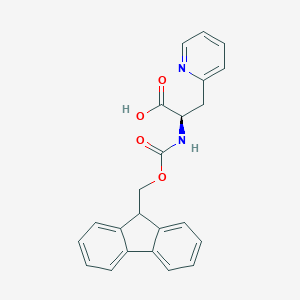

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH)

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-2-pyridylalanine is a synthetically valuable, non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, a pyridyl ring on the side chain, and a crucial N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This combination makes it a significant building block in peptide chemistry, particularly for synthesizing peptides with unique structural and functional properties. The Fmoc group provides a stable protecting element that can be selectively removed under mild basic conditions, a cornerstone of orthogonal solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

The fundamental properties of Fmoc-D-2-pyridylalanine are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

| Property | Value |

| CAS Number | 185379-39-9[1][2][3] |

| Molecular Formula | C23H20N2O4[4][5] |

| Molecular Weight | 388.42 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Purity | Typically ≥97.0% (HPLC) |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) |

| Storage Temperature | 2-8°C |

Stability and Handling

Fmoc-D-2-pyridylalanine is stable under recommended storage conditions. To ensure its integrity, it should be stored in a tightly sealed container in a dry, cool place away from incompatible materials. For preparing stock solutions, it is advisable to use the appropriate solvent and, once prepared, store in aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols and Applications

The primary application of Fmoc-D-2-pyridylalanine is in Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of a peptide chain on a solid resin support.

Detailed Protocol: Incorporation of Fmoc-D-2-Pal-OH via Manual SPPS

This protocol outlines the manual steps for coupling a single Fmoc-D-2-pyridylalanine residue to a growing peptide chain on a rink amide resin.

1. Resin Preparation and Swelling:

- Weigh 100 mg of Rink Amide resin and place it into a glass reaction vessel.

- Add 1 mL of N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) to the resin.

- Allow the resin to swell for at least 8 hours or overnight to ensure optimal reaction conditions.

2. Fmoc Deprotection:

- Drain the swelling solvent from the resin.

- Add a solution of 20% 4-methylpiperidine in NMP to the resin.

- Agitate the mixture for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound peptide.

- Drain the deprotection solution and wash the resin thoroughly with NMP (3 x 1 mL) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve Fmoc-D-2-pyridylalanine (3-5 equivalents) and an aminium-based coupling reagent like HATU or HBTU (3-5 equivalents) in NMP.

- Add a hindered base such as Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture to facilitate the formation of the active ester.

- Immediately add this activation mixture to the deprotected resin.

- Agitate the reaction vessel for at least 20 minutes, ensuring the beads are well-suspended.

4. Post-Coupling Wash:

- Drain the coupling solution.

- Wash the resin thoroughly with NMP (3 x 1 mL) to remove any unreacted reagents and byproducts.

5. Monitoring and Repetition:

- A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).

- The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Relationships

To better illustrate the processes involved, the following diagrams are provided in the DOT language.

Caption: The core iterative cycle of Fmoc-based solid-phase peptide synthesis.

Caption: Logical relationship of reagents in the amino acid activation step.

References

- 1. Fmoc-D-2-pyridylalanine - CAS:185379-39-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. Fmoc-3-(2-Pyridyl)-D-Alanine CAS号:185379-39-9_Fmoc-3-(2-Pyridyl)-D-Alanine CAS号:185379-39-9厂家_Fmoc-3-(2-Pyridyl)-D-Alanine CAS号:185379-39-9生产_Fmoc-3-(2-Pyridyl)-D-Alanine CAS号:185379-39-9价格-江苏吉泰肽业科技有限公司 [gtaipeptide.com]

- 3. peptide.com [peptide.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Fmoc-b-(2-pyridyl)-Ala-OH = 97.0 HPLC 185379-40-2 [sigmaaldrich.com]

A Technical Guide to Fmoc-D-2-pyridylalanine: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-D-2-pyridylalanine, a crucial non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). Its unique pyridyl side chain offers opportunities for introducing conformational constraints, metal chelation sites, and specific molecular recognition motifs into synthetic peptides, making it a valuable tool in drug discovery and materials science.

Structure and Nomenclature

Fmoc-D-2-pyridylalanine is a derivative of the amino acid D-alanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a pyridin-2-ylmethyl group serves as the side chain.

-

IUPAC Name: (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(pyridin-2-yl)propanoic acid

-

Common Synonyms: Fmoc-D-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-D-alanine, FMOC-D-ALA(2-PYRIDYL)-OH, Fmoc-D-3-(2-pyridyl)-alanine[1][2]

The structure is composed of three key moieties:

-

The Fmoc Group: A base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation. It is typically removed using a solution of piperidine in an organic solvent[3].

-

The D-Alanine Core: The chiral D-configuration of the amino acid backbone influences the secondary structure of the resulting peptide.

-

The 2-Pyridyl Side Chain: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordination site, imparting unique physicochemical properties to the peptide.

Caption: Logical relationship of Fmoc-D-2-pyridylalanine's core components.

Physicochemical Data

The following table summarizes the key properties of Fmoc-D-2-pyridylalanine.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₀N₂O₄ | |

| Molecular Weight | 388.42 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥97.0% (as determined by HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO and dichloromethane. | |

| Storage Conditions | Recommended storage at 2°C to 8°C for short-term and -20°C for long-term to prevent degradation. |

Experimental Protocols

General Synthesis

While Fmoc-D-2-pyridylalanine is commercially available, chemoenzymatic methods provide an efficient route for its enantiomerically pure synthesis. A general strategy involves two key steps:

-

Synthesis of the Racemic Amino Acid: A common route is the reaction between a pyridylaldehyde and acetylglycine to form an oxazolone, which is subsequently hydrolyzed and reduced to yield the racemic pyridylalanine.

-

Enzymatic Resolution and Fmoc Protection:

-

The racemic mixture is subjected to kinetic resolution using an enzyme like α-chymotrypsin (α-CT), which selectively hydrolyzes an ester derivative of the L-enantiomer, allowing for the separation of the D-enantiomer.

-

The isolated D-2-pyridylalanine is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a mild base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture to yield the final N-protected product.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-pyridylalanine is a standard building block in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Detailed Steps:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the first amino acid is already attached, with its N-terminal Fmoc group intact.

-

Fmoc-Deprotection: The resin is treated with a 20% solution of piperidine in dimethylformamide (DMF) for 5-20 minutes to cleave the Fmoc group, exposing a free primary amine on the N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Coupling: A solution containing Fmoc-D-2-pyridylalanine, a coupling activator (e.g., HBTU, TBTU), and a non-nucleophilic base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated for 1-2 hours to facilitate the formation of a new peptide bond.

-

Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water) to prevent side reactions. The crude peptide is then precipitated, lyophilized, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the final peptide is confirmed using mass spectrometry.

Visualization of Chemical Structure

The two-dimensional chemical structure of Fmoc-D-2-pyridylalanine is depicted below, illustrating the connectivity of the atoms.

Caption: 2D representation of Fmoc-D-2-pyridylalanine's chemical structure.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-2-D-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-2-D-Pal-OH ((2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid), a valuable building block in solid-phase peptide synthesis (SPPS). The methodologies detailed herein are based on established principles of Fmoc chemistry and standard purification techniques, offering a robust framework for obtaining high-purity material for research and development applications.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to modern peptide synthesis, particularly in the Fmoc/tBu strategy, due to its stability under acidic conditions and facile cleavage under mild basic conditions[1]. The incorporation of D-2-pyridylalanine into peptide sequences can introduce unique structural constraints and potential for metal chelation, making it a residue of interest in the design of novel peptides and peptidomimetics.

This guide outlines a reliable laboratory-scale procedure for the synthesis of this compound via the reaction of D-2-pyridylalanine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), followed by a detailed purification protocol.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of D-2-pyridylalanine with an activated Fmoc reagent. Fmoc-OSu is a commonly used reagent for this purpose due to its stability and high reactivity under mild basic conditions, which minimizes the risk of racemization[1].

Experimental Protocol

Materials:

-

D-2-pyridylalanine (H-D-2-Pal-OH)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Acetone

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of D-2-pyridylalanine: In a round-bottom flask, dissolve D-2-pyridylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume of the sodium carbonate solution should be sufficient to fully dissolve the amino acid.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the stirred solution of D-2-pyridylalanine at room temperature over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and by-products. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The product, this compound, will precipitate as a white solid.

-

-

Extraction and Drying:

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a white solid.

-

Synthesis Workflow

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials and by-products, ensuring the high purity required for peptide synthesis. Recrystallization is a common and effective method for the purification of Fmoc-amino acids.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Cooling and Filtration: Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization.

-

Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Alternative Purification: Preparative HPLC

For achieving very high purity or for purifying smaller quantities, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Typical Conditions:

-

Column: C18 silica gel

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm and 280 nm.

The fractions containing the pure product are collected, combined, and lyophilized to yield the final product.

Purification Workflow

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. These values are based on typical outcomes for Fmoc protection of amino acids and may vary depending on the specific experimental conditions.

Table 1: Synthesis of this compound - Reactant Stoichiometry and Expected Yield

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| D-2-pyridylalanine | 166.18 | 1.0 |

| Fmoc-OSu | 337.32 | 1.05 |

| Product | Molecular Weight ( g/mol ) | Expected Yield |

| This compound | 388.42 | 85-95% |

Table 2: Purification and Characterization of this compound

| Parameter | Method | Specification |

| Purification | ||

| Recovery Yield | Recrystallization | > 90% |

| Characterization | ||

| Purity | HPLC | > 99% |

| Melting Point | Melting Point Apparatus | To be determined |

| Mass Spectrometry (ESI-MS) | Mass Spectrometer | [M+H]⁺ = 389.14, [M+Na]⁺ = 411.12 |

| ¹H NMR | NMR Spectrometer | Consistent with the structure of this compound |

| Enantiomeric Purity | Chiral HPLC | > 99.8% ee |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described protocols are based on well-established chemical principles and are designed to yield high-quality material suitable for demanding applications in peptide synthesis and drug discovery. Adherence to these methodologies will enable researchers to reliably produce this important building block for their scientific endeavors.

References

An In-depth Technical Guide to the Incorporation of Fmoc-2-D-Pal-OH in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) is a versatile building block that introduces a pyridyl moiety, offering unique opportunities for enhancing biological activity, improving solubility, and enabling novel conjugation strategies. This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing this compound in peptide design. It includes a summary of its chemical properties, detailed experimental protocols for its incorporation via solid-phase peptide synthesis (SPPS), a discussion of its applications in therapeutic peptide development, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of the D-isomer of the non-proteinogenic amino acid 2-pyridylalanine. The N-α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with the most common strategy for solid-phase peptide synthesis (SPPS). The defining feature of this amino acid is the pyridine ring attached to the β-carbon of the alanine side chain.

The presence of the pyridyl group imparts several desirable characteristics to a peptide:

-

Enhanced Biological Activity: The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, potentially leading to increased binding affinity and efficacy.

-

Improved Physicochemical Properties: The incorporation of pyridylalanine has been shown to enhance the aqueous solubility of peptides, a critical factor for drug development.

-

Versatility in Bioconjugation: The nitrogen atom in the pyridine ring can be functionalized, providing a handle for chemoselective ligation and the attachment of other molecules, such as imaging agents or drug payloads.

Data Presentation: Performance in Peptide Synthesis

The efficiency of incorporating any non-standard amino acid is a critical consideration in peptide synthesis. While comprehensive, direct comparative studies for this compound are not extensively available in the literature, we can infer its expected performance based on studies of similar sterically hindered or heterocyclic amino acids. The following table summarizes key performance indicators for Fmoc-amino acids in SPPS and provides representative data for commonly used residues to serve as a benchmark. Challenges with this compound may arise from the steric bulk of the pyridyl group, which can influence coupling efficiency.

| Parameter | Fmoc-Ala-OH (Standard) | Fmoc-Trp(Boc)-OH (Bulky) | Fmoc-His(Trt)-OH (Heterocyclic) | This compound (Expected) |

| Coupling Reagent | HBTU/HOBt | HATU/HOAt | HATU/HOAt | HATU/HOAt or COMU |

| Coupling Time | 30 - 60 min | 60 - 120 min | 60 - 120 min | 60 - 180 min (or double coupling) |

| Typical Crude Purity | >90% | >85% | >80% | >80% (highly sequence dependent) |

| Potential Side Reactions | Minimal | Oxidation of indole | Racemization | Incomplete coupling |

Note: The expected performance of this compound is an estimation. Actual results are highly dependent on the specific peptide sequence, the coupling reagents used, and the optimization of the synthesis protocol. For challenging sequences, lower purity and the presence of deletion products may be observed, necessitating careful optimization of the coupling step.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the manual incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry on a Rink Amide resin. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Rink Amide resin (0.5 - 1.0 mmol/g loading)

-

Fmoc-protected amino acids (including this compound)

-

Coupling Reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Step-by-Step Synthesis Protocol

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling Reaction: To ensure complete coupling, a small sample of the resin can be taken and subjected to a Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.

-

Double Coupling (if necessary): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

-

After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, a shorter coupling time (e.g., 1 hour) may be sufficient.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

-

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key steps for incorporating an amino acid like this compound.

Signaling Pathway: p53-MDM2 Interaction

Peptides containing modified amino acids, including D-amino acids and non-canonical residues, have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This is a key pathway in cancer therapy.

Signaling Pathway: Glucagon Receptor

Pyridylalanine has been incorporated into glucagon analogues to improve their physicochemical properties. Glucagon plays a crucial role in glucose homeostasis by binding to its receptor, primarily in the liver.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to enhance the therapeutic potential of peptides. Its unique properties allow for the modulation of biological activity and physicochemical characteristics, as well as providing a site for further chemical modification. While its incorporation may present challenges due to steric hindrance, these can be overcome with optimized solid-phase peptide synthesis protocols, particularly through the use of potent coupling reagents and careful monitoring of the reaction progress. The ability to rationally design peptides with tailored properties using non-canonical amino acids like 2-D-pyridylalanine will continue to be a driving force in the development of next-generation peptide therapeutics.

The Strategic Integration of 2-Pyridylalanine into Peptides: A Technical Guide to Unlocking Novel Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid 2-pyridylalanine (2-Pal) has emerged as a versatile tool in peptide-based drug discovery, offering a unique combination of properties that can enhance therapeutic efficacy. Its ability to act as a metal chelator, a modulator of peptide conformation and stability, and a pharmacophore for receptor interaction has led to its incorporation in a diverse range of peptide scaffolds. This technical guide provides an in-depth overview of the potential applications of 2-pyridylalanine in peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. By presenting a comprehensive resource for researchers, this guide aims to facilitate the rational design and development of next-generation peptide therapeutics leveraging the unique attributes of 2-pyridylalanine.

Introduction to 2-Pyridylalanine in Peptide Chemistry

2-Pyridylalanine is a synthetic amino acid characterized by the presence of a pyridine ring at the β-carbon of the alanine side chain. This structural feature imparts several advantageous properties to peptides upon its incorporation. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a metal coordination site, influencing both the local and global conformation of the peptide. Furthermore, the aromatic nature of the pyridyl group can facilitate π-π stacking interactions, which can be crucial for receptor binding and molecular recognition. The strategic placement of 2-Pal within a peptide sequence can therefore be used to modulate its biological activity, improve its pharmacokinetic profile, and introduce novel functionalities.

Key Applications and Quantitative Data

The incorporation of 2-pyridylalanine into peptides has been explored in various therapeutic areas, leading to compounds with improved potency, stability, and bioavailability.

Enhanced Pharmacokinetics and Oral Bioavailability

A significant challenge in peptide drug development is achieving favorable pharmacokinetic properties, particularly oral bioavailability. The inclusion of D-2-pyridylalanine in a cyclic hexapeptide has been shown to dramatically improve its pharmacokinetic profile.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of a Cyclic Hexapeptide Containing D-2-Pyridylalanine [1][2]

| Parameter | Value |

| In Vitro | |

| Caco-2 Permeability (Papp, A-B) | 1.5 x 10⁻⁶ cm/s |

| In Vivo (Rat) | |

| Intravenous (IV) Administration (1 mg/kg) | |

| Clearance (CL) | 15 mL/min/kg |

| Volume of Distribution (Vss) | 0.5 L/kg |

| Half-life (T½) | 30 min |

| Oral (PO) Administration (3 mg/kg) | |

| Maximum Concentration (Cmax) | 100 ng/mL |

| Time to Maximum Concentration (Tmax) | 1 h |

| Oral Bioavailability (%F) | 25% |

Receptor Binding and Functional Activity

While specific binding affinity data for a wide range of 2-pyridylalanine-containing peptides is not extensively compiled in single sources, the principles of their design often revolve around mimicking or enhancing interactions of native aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The electronic properties of the pyridyl ring can lead to altered receptor interactions. For instance, a pyridylalanine-containing peptide was developed as a biased positive allosteric modulator (PAM) of a G-protein coupled receptor (GPCR), showcasing its ability to fine-tune receptor signaling. The potency of such peptides is typically determined using in vitro functional assays, such as cAMP accumulation or ERK phosphorylation assays, with reported EC50 or IC50 values often in the nanomolar range.

Metal Chelation

The pyridyl nitrogen of 2-Pal provides a strong coordination site for metal ions. This property is being explored for various applications, including the development of radiolabeled peptides for imaging and therapy, as well as the creation of peptide-based metal sensors and catalysts. The stability of these metal-peptide complexes is a critical parameter, often quantified by stability constants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of 2-pyridylalanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a 2-Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-D-2-pyridylalanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC-grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-2-Pal-OH), 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

-

Pre-activate the mixture for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptide Purification and Characterization

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

-

-

Characterization:

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

-

Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

-

Determine the purity of the final product by analytical HPLC (purity should typically be >95%).

-

In Vitro Plasma Stability Assay

Procedure:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO/water).

-

Incubate the peptide (final concentration ~10 µM) in fresh human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

-

Quench the enzymatic degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

-

Calculate the half-life (t½) of the peptide in plasma.

Caption: In Vitro Plasma Stability Assay Workflow.

GPCR Functional Assay: cAMP Accumulation

This protocol is for a cell-based assay to measure the effect of a peptide agonist on intracellular cyclic AMP (cAMP) levels for a Gs-coupled GPCR.

Procedure:

-

Cell Culture: Seed cells stably expressing the target GPCR in a 96-well plate and grow to confluency.

-

Assay Preparation: Wash the cells with assay buffer and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Peptide Stimulation: Add varying concentrations of the 2-pyridylalanine-containing peptide to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Logical Relationships

The incorporation of 2-pyridylalanine can modulate a peptide's interaction with its target receptor, thereby influencing downstream signaling pathways. For example, a 2-Pal-containing peptide targeting a Gs-coupled GPCR like the Glucagon-Like Peptide-1 Receptor (GLP-1R) would initiate a cascade leading to increased intracellular cAMP.

Caption: Gs-Coupled GPCR Signaling Pathway.

Conclusion

2-Pyridylalanine is a valuable non-proteinogenic amino acid that offers a multitude of opportunities for enhancing the properties of therapeutic peptides. Its ability to improve pharmacokinetic profiles, modulate receptor interactions, and introduce metal-chelating capabilities makes it a powerful tool in the arsenal of peptide chemists and drug developers. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of 2-pyridylalanine in their own peptide design and development programs. As our understanding of the structure-activity relationships of 2-Pal-containing peptides continues to grow, we can expect to see the emergence of novel and highly effective peptide-based therapeutics for a wide range of diseases.

References

The Intricate Dance of Chelation: A Technical Guide to 2-Pyridylalanine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds has opened new avenues for the design of molecules with tailored functionalities. Among these, 2-pyridylalanine (Pya) stands out for its intrinsic metal-chelating properties, offering a versatile platform for the development of novel therapeutics, diagnostic agents, and catalysts. This technical guide provides an in-depth exploration of the chelating properties of 2-pyridylalanine-containing peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Core Principles of Chelation by 2-Pyridylalanine Peptides

The chelating ability of 2-pyridylalanine stems from the nitrogen atom of its pyridine ring, which acts as a Lewis base, readily donating its lone pair of electrons to coordinate with metal ions. When incorporated into a peptide sequence, the spatial arrangement of one or more Pya residues, along with other potential donor atoms from the peptide backbone (amide carbonyls) or other amino acid side chains (e.g., carboxylates from aspartic or glutamic acid, imidazoles from histidine), dictates the coordination geometry, stability, and selectivity of the resulting metal-peptide complex.[1][2]

The design of these peptides allows for precise control over the chelation environment. The number and position of Pya residues, the nature of the flanking amino acids, and the overall peptide conformation (linear or cyclic) are critical parameters that can be modulated to achieve high affinity and selectivity for specific metal ions.

Quantitative Analysis of Metal Binding

The stability of metal-peptide complexes is a critical parameter for their application. Stability constants (log K) and dissociation constants (Kd) are commonly used to quantify the affinity between a peptide and a metal ion. While specific quantitative data for a wide range of 2-pyridylalanine-containing peptides remains an active area of research, studies on related systems provide valuable insights. For instance, a novel chiral Nickel(II) complex of N-(2-pyridylmethyl)-L-alanine has been synthesized and structurally characterized, highlighting the coordination potential of similar structures.[3]

Table 1: Stability Constants of Selected Metal-Ligand Complexes

| Ligand/Peptide | Metal Ion | log K | Method | Reference |

| N-(2-pyridylmethyl)-L-alanine | Ni(II) | Not explicitly stated, but complex formation confirmed | X-ray Diffraction | [3] |

| DAHK peptide | Cu(II) | 13.59 (pKd) | Isothermal Titration Calorimetry | [4] |

| GHK peptide | Cu(II) | 13.15 (pKd) | Isothermal Titration Calorimetry |

Note: Data for DAHK (Asp-Ala-His-Lys) and GHK (Gly-His-Lys) peptides are included to provide context for high-affinity copper binding by histidine-containing peptides, which share some coordination features with 2-pyridylalanine.

Experimental Protocols

A comprehensive understanding of the chelating properties of 2-pyridylalanine-containing peptides requires a combination of synthetic, purification, and characterization techniques.

Synthesis of 2-Pyridylalanine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing these peptides.

a. Materials:

-

Fmoc-L-2-pyridylalanine

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or HATU/DIEA for coupling

-

Piperidine in DMF for Fmoc deprotection

-

Trifluoroacetic acid (TFA) for cleavage

-

Appropriate Fmoc-protected standard amino acids

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

b. Protocol for Manual SPPS:

-

Resin Swelling: Swell the Rink Amide resin in NMP for at least 8 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-2-pyridylalanine (or other Fmoc-amino acid) using a coupling agent like DIC or a mixture of HATU and DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Purification and Characterization of Peptides

The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

a. Materials:

-

RP-HPLC system with a C18 column

-

Solvents: Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B)

-

Mass spectrometer (e.g., ESI-MS) for characterization

b. Protocol for HPLC Purification:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and B.

-

Chromatography: Inject the sample onto the C18 column and elute with a linear gradient of Solvent B.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance.

-

Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide with the correct molecular weight.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.

Characterization of Metal-Peptide Complexes

Several techniques are employed to characterize the formation and properties of metal-peptide complexes.

a. Potentiometric Titration: This method is used to determine the stability constants of metal complexes. It involves titrating a solution containing the peptide and a metal ion with a standard solution of a strong base and monitoring the pH.

Protocol Outline:

-

Prepare solutions of the peptide, metal salt, a strong acid (to protonate all basic sites), and a background electrolyte at a constant ionic strength.

-

Calibrate a pH electrode with standard buffer solutions.

-

Titrate the peptide-metal solution with a standardized solution of NaOH.

-

Record the pH at each addition of the titrant.

-

Analyze the titration data using specialized software to calculate the protonation constants of the peptide and the stability constants of the metal-peptide complexes.

b. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with the binding of a metal ion to a peptide, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol Outline:

-

Prepare solutions of the peptide and the metal salt in the same buffer.

-

Place the peptide solution in the sample cell of the calorimeter and the metal salt solution in the injection syringe.

-

Inject small aliquots of the metal solution into the peptide solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat of reaction for each injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

c. Spectroscopic Methods:

-

UV-Visible Spectroscopy: Changes in the UV-Vis spectrum upon metal binding can provide information about the coordination environment of the metal ion.

-

Circular Dichroism (CD) Spectroscopy: CD is sensitive to changes in the secondary structure of the peptide upon metal chelation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the metal-peptide complex in solution, including the identification of the specific amino acid residues involved in metal coordination.

Cellular Uptake and Targeted Drug Delivery

A significant application of metal-chelating peptides is in targeted drug delivery. By conjugating a cytotoxic metal complex to a peptide that targets specific receptors on cancer cells, it is possible to deliver the therapeutic agent directly to the tumor site, thereby increasing efficacy and reducing side effects.

The cellular uptake of these peptide-drug conjugates can occur through various mechanisms, including endocytosis. For instance, a peptide can be designed to bind to a receptor that is overexpressed on the surface of cancer cells. Upon binding, the receptor-peptide-drug complex is internalized by the cell, leading to the release of the cytotoxic agent inside the cancer cell.

Future Directions

The field of 2-pyridylalanine-containing peptides is poised for significant advancements. Future research will likely focus on:

-

Expanding the repertoire of quantitative data: Systematic studies are needed to determine the stability constants and thermodynamic profiles of a wider range of 2-pyridylalanine peptides with various metal ions.

-

Rational design of selective chelators: Computational modeling and combinatorial chemistry approaches will be instrumental in designing peptides with high selectivity for specific metal ions, which is crucial for applications in areas such as heavy metal remediation and the treatment of diseases related to metal dysregulation.

-

Elucidating mechanisms of action: A deeper understanding of the cellular uptake, trafficking, and mechanism of action of these peptide-metal complexes will be essential for their translation into clinical applications.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. Copper-binding tripeptide motif increases potency of the antimicrobial peptide Anoplin via Reactive Oxygen Species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ni(II) N-(2-Pyridylmethyl)-L-Alanine) Complex: Structural Diversity and Photoluminiscent Studies [scirp.org]

- 4. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Influence of Fmoc-D-2-pyridylalanine on Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a pivotal strategy in medicinal chemistry and drug development, offering a means to enhance biological activity, stability, and conformational rigidity. Among these, D-amino acids are of particular interest for their ability to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function. This technical guide focuses on the anticipated impact of Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH), an aromatic D-amino acid, on the secondary structure of peptides. While direct experimental studies quantifying the precise conformational effects of this specific residue are limited in publicly accessible literature, this document synthesizes information from analogous systems—including other D-amino acids, L-pyridylalanine isomers, and aromatic residues—to provide a comprehensive overview of expected structural outcomes and the methodologies to assess them. This guide provides detailed experimental protocols for peptide synthesis and structural analysis, presents expected quantitative data in tabular format, and utilizes visualizations to elucidate key workflows and concepts.

Introduction: The Role of D-Amino Acids in Peptide Structure

Peptide-based therapeutics often suffer from poor metabolic stability and low bioavailability. The introduction of non-natural amino acids, such as D-isomers, is a well-established strategy to overcome these limitations. From a structural standpoint, the incorporation of a D-amino acid into a peptide sequence composed of L-amino acids creates a significant local perturbation. This disruption of the natural L-conformation often leads to the formation of specific, well-defined secondary structures, most notably β-turns.

A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain reverses its direction. These structures are critical for the folding of proteins and the bioactivity of many peptides. D-amino acids are potent inducers of β-turns, particularly type I' and II' β-turns, due to their stereochemistry which favors the necessary positive φ dihedral angles at the i+1 or i+2 position of the turn.

Fmoc-D-2-pyridylalanine (this compound) is a derivative of alanine containing a D-chiral center and a 2-substituted pyridine ring as its side chain. The combination of its D-configuration and the aromatic, hydrophilic nature of the pyridyl group suggests a strong potential to influence peptide secondary structure in a predictable manner. The pyridine ring, with its hydrogen bonding capability and potential for π-π stacking and cation-π interactions, can further stabilize the induced secondary structure.[1][2]

This guide will provide researchers with the necessary theoretical background and practical methodologies to investigate the impact of incorporating this compound into their peptides of interest.

Peptide Synthesis with Fmoc-D-2-pyridylalanine

The synthesis of peptides containing Fmoc-D-2-pyridylalanine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols based on Fmoc chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide amide containing D-2-pyridylalanine on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-2-Pal-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator like OxymaPure or HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or recouple.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-2-Pal-OH at the desired position.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Figure 1. Workflow for Fmoc-based solid-phase peptide synthesis.

Structural Analysis of D-2-pyridylalanine-Containing Peptides

Several biophysical techniques are essential for characterizing the secondary structure of peptides. The primary methods include Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[3] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).

Expected Impact of D-2-pyridylalanine: The incorporation of D-2-pyridylalanine is expected to induce a β-turn. The CD spectrum of a peptide containing a significant population of β-turns will differ from that of a random coil. For instance, a type II' β-turn, often induced by a D-amino acid at the i+2 position, typically shows a weak positive band around 220-230 nm and a strong negative band near 200 nm. It is important to note that aromatic side chains can contribute to the far-UV CD spectrum, potentially complicating the interpretation.[4] A control peptide containing an L-aromatic amino acid or a non-aromatic D-amino acid would be beneficial for comparison.

Table 1: Expected CD Spectral Features for Different Secondary Structures

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) |

| α-Helix | ~222 and ~208 | ~192 |

| β-Sheet | ~216 | ~195 |

| β-Turn (Type II') | ~200 | Weak, ~220-230 |

| Random Coil | ~198 | Weak, ~215-220 |

Experimental Protocol: CD Spectroscopy

Materials:

-

Purified, lyophilized peptide

-

CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or helix-inducing solvents like trifluoroethanol (TFE)/water mixtures)

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis). Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in the desired buffer.

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

-

Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the peptide sample.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in cm

-

-

Analyze the processed spectrum to estimate the secondary structure content using deconvolution software.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, making it a powerful tool for defining specific conformations, including the precise geometry of β-turns.[5]

Expected Impact of D-2-pyridylalanine: The presence of a β-turn can be confirmed by specific short-range Nuclear Overhauser Effects (NOEs) between protons of adjacent residues in the turn. For a type I' or II' β-turn, a key NOE is expected between the NH proton of residue i+3 and the α-proton of residue i+2. Additionally, the chemical shifts of the α-protons can be indicative of secondary structure, with downfield shifts often associated with β-sheet or turn conformations. The pyridyl protons of D-2-Pal-OH will have characteristic chemical shifts in the aromatic region of the spectrum.

Table 2: Key NMR Observables for β-Turn Identification

| NMR Parameter | Observation Indicative of a β-Turn |

| NOE (Nuclear Overhauser Effect) | Short distance between NH(i+3) and Hα(i+2) |

| Short distance between NH(i+2) and NH(i+3) | |

| ³JNH-Hα Coupling Constant | Depends on the φ angle; can help define turn type |

| α-Proton Chemical Shifts (Δδ) | Deviation from random coil values; downfield shifts in the strand regions |

| Temperature Coefficients (dδ/dT) | Small values for amide protons involved in intramolecular hydrogen bonds |

Experimental Protocol: 2D NMR Spectroscopy

Materials:

-

Purified, isotopically labeled (¹⁵N, ¹³C, if necessary) or unlabeled peptide

-

NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH adjusted)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify proton spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeled, to resolve individual amide proton signals.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances sequentially.

-

Identify key NOE cross-peaks, particularly those indicative of turns and other secondary structures.

-

Measure ³JNH-Hα coupling constants to obtain dihedral angle constraints.

-

Use the collected constraints (distances and angles) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., with software like CYANA, XPLOR-NIH).

-

X-ray Crystallography

X-ray crystallography provides a static, atomic-resolution 3D structure of a peptide in the solid state. This technique is the gold standard for determining precise bond lengths, angles, and the overall molecular conformation.

Expected Impact of D-2-pyridylalanine: If a peptide containing D-2-pyridylalanine can be crystallized, the resulting structure would definitively show the conformation of the peptide backbone, including the presence and type of any β-turn. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking involving the pyridyl ring, which could play a role in stabilizing the peptide's conformation in the crystal lattice.

Experimental Protocol: Peptide Crystallization and Structure Determination

Materials:

-

Highly pure (>98%) peptide

-

Crystallization screens (various buffers, precipitants, and salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

Procedure:

-

Crystallization Screening:

-

Dissolve the peptide to a high concentration (e.g., 5-20 mg/mL).

-

Set up crystallization trials by mixing the peptide solution with various conditions from commercial or in-house screens.

-

Incubate the plates and monitor for crystal growth over days to weeks.

-

-

Crystal Optimization and Harvesting:

-

Optimize promising crystallization conditions by varying the concentrations of the peptide, precipitant, and other additives.

-

Carefully harvest a well-formed single crystal and cryo-protect it if necessary.

-

-

X-ray Diffraction Data Collection:

-

Mount the crystal on a goniometer at a synchrotron or in-house X-ray source.

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the diffraction data to obtain the final, high-resolution structure.

-

Visualizing Structural Concepts and Workflows

Diagrams are essential for understanding the logical relationships in peptide structure and the flow of experimental work.

Figure 2. Experimental workflow for peptide secondary structure determination.

Figure 3. Logical pathway for β-turn formation induced by a D-amino acid.

Conclusion

The incorporation of Fmoc-D-2-pyridylalanine into a peptide sequence is a promising strategy for inducing and stabilizing specific secondary structures, particularly β-turns. While direct experimental data for this specific amino acid derivative is not yet widely available, the well-understood principles of D-amino acid stereochemistry and the known properties of aromatic side chains provide a strong basis for predicting its structural impact. The experimental protocols detailed in this guide offer a robust framework for researchers to synthesize peptides containing Fmoc-D-2-Pal-OH and to rigorously characterize their secondary structures using CD, NMR, and X-ray crystallography. Such studies are crucial for the rational design of peptidomimetics with enhanced therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for Fmoc-D-2-Pal-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-α-Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS). This non-natural amino acid is valuable for modifying peptide properties, such as increasing solubility and introducing a metal-chelating or hydrogen-bonding moiety. This document outlines the necessary materials, experimental procedures, and key considerations for the successful incorporation of Fmoc-D-2-Pal-OH into peptide chains.

Overview of Fmoc-D-2-Pal-OH in SPPS

Fmoc-D-2-Pal-OH is a derivative of the D-isomer of 2-pyridylalanine, where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy allows for its seamless integration into standard Fmoc-based SPPS workflows. The pyridyl side chain of D-2-Pal can influence the resulting peptide's conformation, solubility, and biological activity.

A primary challenge when using pyridinyl amino acids in SPPS is the potential for N-alkylation of the pyridyl side chain by piperidine during the Fmoc-deprotection step.[1] The nitrogen atom's position in the pyridine ring influences its nucleophilicity, with the 4-pyridyl nitrogen being generally more susceptible to this side reaction than the 2- or 3-pyridyl nitrogens.[1] Therefore, while less prone than its 4-pyridyl counterpart, N-alkylation of Fmoc-D-2-Pal-OH is a possibility that necessitates careful control of deprotection conditions.

Materials and Reagents

Standard materials and reagents for Fmoc SPPS are required, including:

-

Resin: Appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Diethyl ether.

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-D-2-Pal-OH.

-

Coupling Reagents: High-efficiency reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). HATU is often favored for its superior performance in challenging couplings.

-

Base for Coupling: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% piperidine in DMF or, as a recommended alternative to minimize side reactions, a solution of piperazine in DMF.

-

Cleavage Cocktail: A solution of trifluoroacetic acid (TFA) with scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Washing Solutions: DMF and DCM.

Experimental Protocols

The following protocols outline the key steps for incorporating Fmoc-D-2-Pal-OH into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[2]

-

Drain the DMF from the swollen resin.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

Standard Protocol (Piperidine):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[2]

Alternative Protocol (Piperazine - Recommended to reduce N-alkylation):

-

Prepare a 20% (v/v) solution of piperazine in DMF.

-

Add the piperazine solution to the resin.

-

Agitate the mixture for 10-20 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

-

A Kaiser test can be performed to confirm the presence of a free primary amine.

Coupling of Fmoc-D-2-Pal-OH

This protocol describes the activation and coupling of the Fmoc-D-2-Pal-OH to the deprotected N-terminus of the peptide chain.

-

Activation of Fmoc-D-2-Pal-OH:

-

In a separate vial, dissolve Fmoc-D-2-Pal-OH (3-4 equivalents relative to the resin loading), a coupling reagent such as HATU or HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended.

-

To monitor the reaction's completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) cycles for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage

After the final amino acid has been coupled, the N-terminal Fmoc group is removed one last time following the deprotection protocol. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously.

-

Final Washing and Drying:

-

After the final Fmoc deprotection and subsequent DMF washes, wash the resin with DCM (3-5 times) to prepare for cleavage.

-

Dry the peptide-resin under vacuum for at least 1 hour.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and residual cleavage cocktail components.

-

Dry the crude peptide pellet under vacuum.

-

Data Presentation

The following tables summarize typical quantitative parameters for the SPPS of a peptide containing Fmoc-D-2-Pal-OH. Note that optimal conditions may vary depending on the specific peptide sequence.

Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis

| Reagent | Equivalents (relative to resin loading) | Amount |

| Fmoc-D-2-Pal-OH | 3 - 4 | 0.116 - 0.155 g |

| HATU / HBTU | 3 - 4 | 0.114 - 0.152 g / 0.120 - 0.160 g |

| DIPEA | 6 - 8 | 0.209 - 0.278 mL |

| 20% Piperidine in DMF | - | 5 - 10 mL per deprotection |

| 20% Piperazine in DMF | - | 5 - 10 mL per deprotection |

| Cleavage Cocktail | - | ~10 mL per gram of resin |

Table 2: Typical Reaction Times

| Step | Duration |

| Resin Swelling | 30 minutes |

| Fmoc Deprotection (Piperidine) | 2 x 10-15 minutes |

| Fmoc Deprotection (Piperazine) | 15 - 20 minutes |

| Coupling | 1 - 2 hours |

| Cleavage | 2 - 3 hours |

Visualization of Workflows

SPPS Cycle Workflow

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Cleavage and Deprotection Workflow

Caption: Workflow for the cleavage and final deprotection of the synthesized peptide.

Troubleshooting

-

Low Coupling Efficiency: If a Kaiser test indicates incomplete coupling, a "double coupling" can be performed where the coupling step is repeated with a fresh solution of activated Fmoc-D-2-Pal-OH. Using a more potent coupling reagent like HATU can also improve efficiency.

-

N-Alkylation of Pyridyl Side Chain: If mass spectrometry analysis of the crude product shows a +78 Da modification, this is indicative of N-alkylation by piperidine. Switching to piperazine for the deprotection step is the recommended solution to minimize this side reaction.

-

Peptide Aggregation: For hydrophobic sequences, peptide aggregation on the resin can hinder both deprotection and coupling. Using a more polar solvent like N-methylpyrrolidone (NMP) instead of DMF can help to reduce aggregation.

-

Low Purity after Cleavage: Ensure the peptide-resin is thoroughly dried before cleavage to prevent side reactions. Optimizing the HPLC gradient during purification, for instance by using a shallower gradient, can improve the separation of the desired peptide from closely eluting impurities.

Purification and Analysis

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used for purification. The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. When analyzing pyridyl-containing peptides by mass spectrometry, be aware of potential in-source fragmentation, which may lead to a neutral loss of the pyridine ring (79 Da).

References

Application Notes and Protocols for Coupling Fmoc-2-D-Pal-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) is a sterically hindered amino acid derivative increasingly utilized in peptide-based drug discovery. Its unique pyridyl side chain offers opportunities for introducing conformational constraints, metal chelation sites, and novel pharmacophores into peptide sequences. However, the steric bulk of the pyridyl group at the alpha-carbon presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimized protocol is therefore critical to ensure high coupling efficiency and the synthesis of the target peptide in high purity.

These application notes provide a comprehensive overview of recommended coupling reagents for the incorporation of this compound, along with detailed experimental protocols and comparative data from model systems to guide researchers in achieving successful synthesis.